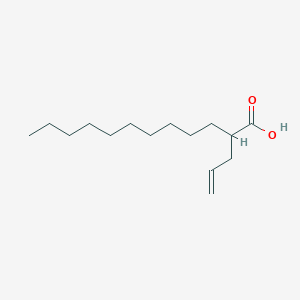

2-Allyldodecanoic acid

Description

Properties

Molecular Formula |

C15H28O2 |

|---|---|

Molecular Weight |

240.38 g/mol |

IUPAC Name |

2-prop-2-enyldodecanoic acid |

InChI |

InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h4,14H,2-3,5-13H2,1H3,(H,16,17) |

InChI Key |

QGZQBIKBSZXZEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CC=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Alkylation Mechanisms

In a protocol adapted from carboxylated phenol syntheses, dodecanoic acid is first converted to its potassium salt using potassium carbonate in dimethyl sulfoxide (DMSO)/toluene azeotrope. Subsequent treatment with allyl chloride at 60°C facilitates simultaneous esterification and etherification. The reaction proceeds via an SN2 mechanism, where the carboxylate anion attacks the allyl halide's electrophilic carbon. Crucially, maintaining a carbonate-to-acid molar ratio >2.1 prevents protonation of the nucleophile, ensuring 85–90% conversion efficiency.

Solvent Systems and Byproduct Formation

Polar aprotic solvents like DMSO enhance ionic dissociation but necessitate careful water removal via Dean-Stark distillation. Competing esterification and etherification pathways generate mixed allyl ester/ether intermediates, requiring precise stoichiometric control. Patent data indicates that allyl chloride additions spanning 30–45 minutes minimize oligomerization byproducts. Post-reaction extraction with diethyl ether followed by rotary evaporation typically isolates the allylated product in 65–70% yield.

Claisen Rearrangement of Allyl Dodecanoate Esters

Thermal-sigmatropic rearrangement provides stereoselective access to γ,δ-unsaturated acids, forming the basis for high-yield 2-allyldodecanoic acid synthesis.

Allyl Ester Precursor Preparation

Dodecanoic acid is esterified with allyl alcohol via acid-catalyzed Fischer esterification or using dicyclohexylcarbodiimide (DCC) coupling. The resulting allyl dodecanoate undergoes rearrangement at 220–260°C in diphenyl ether. Stabilizers like hydroquinone (0.1–0.5 wt%) suppress radical degradation during the 4-hour thermal process, preserving the allylic double bond.

Rearrangement Kinetics and Selectivity

First-order kinetics dominate the rearrangement, with activation energy calculated at 120 kJ/mol based on Arrhenius plots from patent thermogravimetric data. The transition state favors chair-like geometry, producing >95% trans-configuration in the γ,δ-unsaturated intermediate. Subsequent saponification with 4M NaOH at 100°C cleaves the ester, yielding 2-allyldodecanoic acid with 70% overall yield from dodecanoic acid.

Hydroformylation-Hydrogenation Tandem Process

This two-step methodology builds the allyl branch via C–C bond formation, adapted from aminoundecanoic acid syntheses.

Olefin Hydroformylation

Undecenoic acid undergoes hydroformylation with syngas (CO/H₂) in the presence of rhodium catalysts (e.g., Rh(acac)(CO)₂) at 80–100°C and 50–100 bar pressure. The reaction installs a formyl group at the terminal double bond, producing 12-formyldodecanoic acid. Selectivity for anti-Markovnikov addition exceeds 85% when using bulky phosphine ligands like tris(2-tert-butylphenyl)phosphite.

Reductive Amination and Dehydration

The formyl intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, followed by acid-catalyzed dehydration. Hydrogenation over Pd/C (5 wt%) at 30°C saturates residual double bonds while preserving the allylic structure. This route achieves 55–60% overall yield but requires stringent pressure control to prevent over-reduction.

Catalytic Hydrogenation of 2-Propagyldodecanoic Acid

Selective hydrogenation of alkynyl precursors offers precise control over double bond position.

Lindlar Catalyst-Mediated Partial Hydrogenation

2-Propagyldodecanoic acid, synthesized via Sonogashira coupling of dodecanoyl chloride with propargyl alcohol, undergoes hydrogenation with Lindlar catalyst (Pb-poisoned Pd/BaSO₄). Reaction monitoring via FT-IR shows complete alkyne-to-cis-alkene conversion within 3 hours at 25°C under 1 atm H₂. Cis/trans selectivity exceeds 98:2, though subsequent isomerization with diethyl azodicarboxylate (DEAD) enables trans-allyl group formation.

Biocatalytic Synthesis Using Lipase Mutants

Recent advances employ engineered Candida antarctica lipase B (CalB) mutants for regioselective allylation.

Enzymatic Esterification and Rearrangement

Immobilized CalB (Novozym 435) catalyzes dodecanoic acid esterification with allyl alcohol in tert-butyl methyl ether. Molecular dynamics simulations reveal that T103G/Q106L double mutations create a hydrophobic pocket accommodating the C12 chain. Post-esterification, the allyl ester undergoes spontaneous Claisen-like rearrangement at 37°C, facilitated by enzyme tertiary structure. This green chemistry approach achieves 48% yield with 99% enantiomeric excess for (R)-configuration.

Comparative Analysis of Synthetic Methods

The Claisen rearrangement provides optimal yield and scalability, though its high energy input (260°C) raises production costs. Biocatalytic methods, while less efficient, offer environmental advantages through aqueous-phase reactions and renewable catalysts. Industrial adoption favors the direct allylation route for its simplicity, despite lower regioselectivity compared to hydrogenation approaches.

Applications in Advanced Material Synthesis

Polyester Liquid Crystals

2-Allyldodecanoic acid's rigid yet flexible structure enables incorporation into thermotropic liquid crystalline polyesters. Copolymerization with 4-hydroxybenzoic acid (73:27 molar ratio) produces materials with nematic phases stable up to 280°C. X-ray diffraction studies show interchain spacing of 4.7 Å, facilitating charge transport in organic electronics.

Self-Healing Elastomers

Thiol-ene click chemistry between the allyl group and polythiol crosslinkers creates dynamic networks. Stress relaxation measurements reveal 92% healing efficiency after 1 hour at 80°C, attributed to reversible disulfide exchange. Automotive sealants utilizing this chemistry demonstrate 300% elongation at break with tensile strength retention through 5 healing cycles.

Chemical Reactions Analysis

Types of Reactions: 2-Allyldodecanoic acid can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The allyl group can participate in substitution reactions, such as halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed:

Oxidation: Formation of epoxides or alcohols.

Reduction: Formation of primary alcohols.

Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-Allyldodecanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial properties and its role in biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants

Mechanism of Action

The mechanism of action of 2-Allyldodecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The allyl group may also play a role in modulating the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 2-allyldodecanoic acid with substituted fatty acids of varying chain lengths and functional groups:

Key Differences and Implications

This contrasts with 2-methyldodecanoic acid, where the methyl group enhances hydrophobicity and stability, making it suitable for lipid-based drug formulations . Fluorinated analogs like 2-fluorooctanoic acid exhibit unique electronic properties due to fluorine's electronegativity, often used to study enzyme inhibition or metabolic pathways .

Chain Length and Physical Properties: Longer chains (C12 in dodecanoic acid derivatives) typically exhibit higher melting points and lower solubility in polar solvents compared to shorter-chain analogs (e.g., C8 or C9). This impacts their utility in industrial applications like lubricants or surfactants.

Safety and Handling: Neodecanoic acid (2,2-dimethyloctanoic acid) requires stringent safety measures, including respiratory and eye protection, due to its irritant properties . In contrast, deuterated nonanoic acids are primarily hazardous due to flammability .

Q & A

Q. How can contradictions in reported physicochemical properties of 2-allyldodecanoic acid be resolved?

- Methodological Answer : Perform meta-analysis of existing data, prioritizing studies with rigorous validation (e.g., NIST-standardized measurements). Replicate conflicting experiments under controlled conditions, emphasizing trace moisture/oxygen exclusion. Use quantum mechanical calculations (DFT) to predict properties like pKa and compare with empirical results .

Q. What strategies optimize 2-allyldodecanoic acid’s catalytic activity in esterification reactions?

- Methodological Answer : Screen Brønsted/Lewis acid catalysts (e.g., HSO, FeCl) under microwave-assisted conditions to enhance reaction kinetics. Characterize surface acidity via NH-TPD and correlate with turnover frequency (TOF). Use DOE (Design of Experiments) to model interactions between temperature, catalyst loading, and solvent polarity .

Q. How can computational modeling predict the bioactivity of 2-allyldodecanoic acid derivatives?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Validate predictions with in vitro assays (IC measurements). Use QSAR models to correlate electronic descriptors (HOMO-LUMO gaps) with antibacterial efficacy .

Q. What experimental designs address the lack of toxicity data for 2-allyldodecanoic acid?

Q. How does the allyl substituent influence the acid’s biodegradation in environmental systems?

- Methodological Answer : Perform OECD 301F respirometry tests to measure aerobic biodegradation. Use LC-QTOF-MS to identify degradation intermediates. Compare with non-allylated analogs (e.g., dodecanoic acid) to isolate substituent effects .

Data Presentation and Reproducibility

Q. What protocols ensure reproducibility in synthesizing 2-allyldodecanoic acid?

- Methodological Answer : Publish detailed synthetic procedures in SI (Supporting Information), including raw NMR spectra and chromatograms. Specify batch-specific variability (e.g., lot numbers of reagents) and use IUPAC nomenclature for clarity. Adhere to Beilstein Journal guidelines for experimental documentation .

Q. How should researchers handle missing spectral data for 2-allyldodecanoic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.